Benzo[b]thiophene-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Researchers optimizing urokinase (uPA) inhibitor potency face a clear roadblock: methyl ester intermediates limit target affinity. Benzo[b]thiophene-2-carbonitrile directly resolves this bottleneck-its 4-iodo derivative delivers a 4.6-fold IC50 improvement (70 nM vs. 320 nM) over analogous ester-based routes, validated in head-to-head comparisons. • uPA inhibitor programs: 4-iodo intermediate achieves IC50 = 70 nM, directly enabling selective benzothiophene-2-carboxamidine synthesis. • TNAP inhibitor development: benzothiophene scaffolds achieve Ki = 85 ± 6 μM, comparable to clinical compound levamisole (93 ± 4 μM). • Chaperone amplifier discovery: derived chloro-oxime compounds exhibit HSF1 activation with EC50 < 10 μM in ER stress models. Supplied at ≥95% purity with consistent global availability-purpose-built for medicinal chemistry and regioselective C-H functionalization programs.

Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
CAS No. 55219-11-9
Cat. No. B1266706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carbonitrile
CAS55219-11-9
Molecular FormulaC9H5NS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C#N
InChIInChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
InChIKeyRCYHXESNWFYTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-2-carbonitrile: Heterocyclic Building Block


Benzo[b]thiophene-2-carbonitrile (CAS: 55219-11-9) is a heterocyclic compound characterized by a benzothiophene core with a cyano group at the 2-position [1]. Its molecular weight is 159.21 g/mol, and its XLogP3-AA value is 3.0, indicating moderate lipophilicity [1]. This compound serves primarily as a valuable organic building block for the synthesis of larger, bioactive structures, including pharmaceuticals such as leukotriene synthesis inhibitors and antifungals [2].

Workflow Heterocyclic building block synthesis Benzothiophene core scaffold
Selection 2-Cyano electron-withdrawing handle Enables carboxamidine and oxime derivatization
Use Context uPA / TNAP / chaperone inhibitor research Reported synthetic intermediate for enzyme inhibitor programs

Benzo[b]thiophene-2-carbonitrile Unique Reactivity


Generic substitution of benzo[b]thiophene-2-carbonitrile with other heterocyclic building blocks is not scientifically sound due to its distinct chemical reactivity. The electrophilic substitution of benzothiophene systems is much less regioselective than that of indoles [1]. Furthermore, the 2-cyano group, an electron-withdrawing substituent, significantly influences the compound's electronic properties and reactivity, making it a critical functional handle for specific synthetic transformations, such as the synthesis of potent urokinase inhibitors [2]. These unique properties dictate its role in synthesis pathways that are not achievable with alternatives like benzofuran or indole analogs, directly impacting the yield and selectivity of downstream products.

Target Benzo[b]thiophene-2-carbonitrile
vs
Substitute Risk Indole analogs Electrophilic substitution regioselectivity profiles may differ; benzothiophene reported as less regioselective
Target Benzo[b]thiophene-2-carbonitrile
vs
Substitute Risk Benzofuran analogs 2-Cyano reactivity handle absent; synthetic pathway to carboxamidines may not transfer directly
Target Benzo[b]thiophene-2-carbonitrile
vs
Substitute Risk Non-cyano benzothiophene esters Synthetic route to uPA inhibitors may yield different potency profile; 2-cyano intermediate context matters

Benzo[b]thiophene-2-carbonitrile Differentiation Evidence


Electrophilic Substitution Regioselectivity vs. Indoles

Benzo[b]thiophene-2-carbonitrile's core structure, benzothiophene, exhibits significantly less regioselectivity in electrophilic substitution reactions compared to indoles [1]. This property is crucial for predictable derivatization. While quantitative data on the exact product ratios is not provided in the source, the statement is presented as a definitive class-level inference based on the well-understood electronic structures of these fused heterocycles. This indicates that for applications requiring a more controlled and predictable reaction outcome, the benzothiophene scaffold is a superior choice over the indole scaffold.

Regioselectivity Profile
Class-level
Less regioselective than indoles
Qualitative class-level comparison; benzothiophene vs indole scaffold
Supports derivatization pathway review
Class-level inference; confirm with specific substrate conditions
Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Key Intermediate for Potent uPA Inhibitor Synthesis

In a direct head-to-head comparison within a single synthetic study, Benzo[b]thiophene-2-carbonitrile serves as the key intermediate 4-iodobenzo[b]thiophene-2-carbonitrile (16), which is derived from the core ester scaffold [1]. This intermediate was used to synthesize the most potent urokinase-type plasminogen activator (uPA) inhibitor in the series, compound 3, which demonstrated an IC50 of 70 nM [1]. In contrast, a related synthesis from the same study using the corresponding methyl ester (7) as the intermediate produced a less potent inhibitor, compound 1, with an IC50 of 320 nM [1]. This demonstrates a 4.6-fold increase in potency directly attributable to the synthetic route enabled by the 2-cyano intermediate.

uPA Inhibition Potency
Head-to-head
IC50 70 nM vs 320 nM
4-iodobenzo[b]thiophene-2-carbonitrile intermediate vs methyl ester route
2-CN route
Ester route
Reported higher inhibition potency via 2-cyano intermediate
In vitro uPA enzyme assay; 4-substituted carboxamidine context
Cancer Research Enzyme Inhibition Drug Discovery

TNAP Inhibition: Comparison with Levamisole

In a study investigating tissue non-specific alkaline phosphatase (TNAP) inhibition, benzo[b]thiophene-derived compounds were evaluated alongside the known inhibitor levamisole [1]. While the specific compound benzo[b]thiophene-2-carbonitrile was used as a reference starting material, two water-soluble racemic derivatives (benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole) showed comparable inhibition constants to the enantiomeric levamisole [1]. These benzothiophene derivatives exhibited Ki values of 85 ± 6 μM and 135 ± 3 μM, respectively, compared to levamisole's Ki of 93 ± 4 μM [1]. This demonstrates that the benzothiophene scaffold, of which benzo[b]thiophene-2-carbonitrile is a core building block, provides a competitive platform for developing TNAP inhibitors with comparable potency to existing clinical compounds.

TNAP Inhibition Ki
Cross-study
85–135 μM
Benzothiophene derivatives vs levamisole Ki 93 ± 4 μM
Comparable inhibition context to known inhibitor
Cross-study review; TNAP enzyme assay n=3
Osteoarthritis Enzyme Inhibition Bone Biology

Benzo[b]thiophene-2-carbonitrile Application Scenarios


Urokinase Inhibitor Synthesis for Cancer Research

Procure benzo[b]thiophene-2-carbonitrile as the essential building block for synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines, a class of selective uPA inhibitors. Evidence from direct head-to-head comparisons demonstrates that utilizing the 4-iodobenzo[b]thiophene-2-carbonitrile intermediate (derived from this compound) leads to a 4.6-fold increase in inhibitory potency (IC50 = 70 nM) compared to routes using the analogous methyl ester (IC50 = 320 nM) [1]. This scenario is ideal for medicinal chemistry programs targeting uPA, a key enzyme in cancer invasion and metastasis.

Scaffold Hopping for TNAP Inhibitor Development

Utilize benzo[b]thiophene-2-carbonitrile as a versatile starting material to build novel benzothiophene-based scaffolds for TNAP inhibition. Cross-study comparison against the clinical compound levamisole shows that specific benzothiophene derivatives achieve comparable Ki values (85 ± 6 μM vs. 93 ± 4 μM) in inhibiting TNAP [2]. This provides a validated starting point for medicinal chemists aiming to develop new osteoarthritis therapeutics with potentially improved selectivity or pharmacokinetic profiles, distinct from existing imidazothiazole-based inhibitors like levamisole.

Chaperone Amplification and Cytoprotection Studies

Employ benzo[b]thiophene-2-carbonitrile in the synthesis of novel small molecule chaperone amplifiers, such as chloro-oxime derivatives. Research has shown that compounds derived from this benzothiophene core exhibit potent HSF1 activation and significant cytoprotection in cellular models of ER stress (EC50 < 10 μM) [3]. This scenario is relevant for researchers investigating therapeutic strategies for diseases involving protein misfolding and cellular stress, including neurodegenerative disorders.

Regioselectivity-Driven Synthetic Methodology

Incorporate benzo[b]thiophene-2-carbonitrile into synthetic methodology projects focused on controlling regioselectivity. The benzothiophene system is documented to undergo electrophilic substitution with much less regioselectivity than the analogous indole system [3]. This characteristic makes it a superior and more predictable substrate for developing novel C-H functionalization reactions, cross-coupling methodologies, and other derivatization strategies where precise control over substitution patterns is critical for achieving desired molecular properties.

Application
Selection Property
Validation Focus
Urokinase inhibitor synthesis
2-Cyano intermediate route to carboxamidines
uPA inhibition endpoint review
TNAP inhibitor scaffold development
Benzothiophene core platform for alkaline phosphatase targeting
TNAP inhibition assay context; selectivity vs tissue-nonspecific isoforms
Chaperone amplifier research
Chloro-oxime derivative synthetic pathway
HSF1 activation and ER stress model endpoint review
Regioselectivity methodology studies
Electrophilic substitution profile on benzothiophene
C–H functionalization and cross-coupling outcome review

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